Chemical structure and properties of 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide
Chemical structure and properties of 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide
This guide provides an in-depth technical analysis of 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide , a specialized chemical probe designed for affinity labeling and covalent modification of target proteins. The following sections detail its structural properties, synthesis, reactivity profile, and application protocols.
Executive Summary
3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide is a bifunctional organic compound integrating a benzamide scaffold (implicated in PARP inhibition and GPCR binding) with a bromoacetyl electrophile . It serves as an irreversible affinity label, designed to map binding sites or permanently inhibit proteins that recognize the 3-aminobenzamide or N,N-dipropyl pharmacophore. Its primary utility lies in proteomic profiling and structure-activity relationship (SAR) studies where covalent capture of a transiently binding target is required.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Structural Analysis
The molecule consists of three distinct functional domains:
-
The Core Scaffold (Benzamide): A benzene ring substituted at the 1- and 3-positions. The 3-aminobenzamide substructure is a classic pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibition.[1]
-
The Recognition Element (N,N-Dipropylamide): The N,N-dipropyl substitution increases lipophilicity (LogP) and steric bulk, potentially enhancing CNS penetration or selectivity for hydrophobic pockets (common in dopamine/sigma receptors).
-
The Warhead (Bromoacetamide): An
-haloacetamide group attached to the 3-amino position. This is a "soft" electrophile that reacts preferentially with cysteine thiols via nucleophilic substitution ( ).
Key Properties Table
| Property | Value / Description |
| IUPAC Name | 3-(2-bromoacetamido)-N,N-dipropylbenzamide |
| Molecular Formula | |
| Molecular Weight | 341.25 g/mol |
| CAS Number (Parent) | 81882-73-7 (for 3-amino-N,N-dipropylbenzamide) |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, DMF, Ethanol; Low solubility in water |
| LogP (Predicted) | ~2.5 - 3.0 (Lipophilic) |
| Reactivity | Alkylating agent; moisture sensitive (hydrolysis of C-Br bond) |
Synthesis & Preparation
The synthesis follows a convergent pathway, building the amide functionality first, followed by the installation of the electrophilic warhead.
Synthetic Pathway
-
Amidation: 3-Nitrobenzoyl chloride reacts with N,N-dipropylamine to form 3-nitro-N,N-dipropylbenzamide.
-
Reduction: Catalytic hydrogenation (
, Pd/C) or chemical reduction ( ) converts the nitro group to an aniline (3-amino-N,N-dipropylbenzamide). -
Acylation (Warhead Installation): The aniline reacts with bromoacetyl bromide in the presence of a non-nucleophilic base (e.g., DIPEA) at low temperature to prevent bis-alkylation.
Visualization: Synthetic Workflow
Figure 1: Step-wise chemical synthesis of the target probe from 3-nitrobenzoic acid.
Mechanism of Action & Reactivity
The biological utility of this compound relies on its ability to form a covalent bond with a target protein.
Covalent Modification Mechanism
The bromoacetyl group functions as an alkylating agent. Upon binding to the target protein (driven by the benzamide scaffold's affinity), a proximal cysteine residue attacks the methylene carbon adjacent to the bromine.
-
Reaction Type: Bimolecular Nucleophilic Substitution (
). -
Leaving Group: Bromide ion (
). -
Result: Formation of a stable thioether bond, permanently attaching the probe to the protein.
Visualization: Cysteine Alkylation
Figure 2: Mechanism of covalent labeling. The probe first binds via affinity, then alkylates a proximal cysteine.
Experimental Protocols
Handling and Stability
-
Storage: Store at -20°C under inert gas (Argon/Nitrogen). The compound is sensitive to moisture (hydrolysis of the alkyl bromide).
-
Solubilization: Prepare fresh stock solutions in anhydrous DMSO. Avoid protic solvents (methanol/water) for long-term storage of the stock.
In Vitro Affinity Labeling Protocol
This protocol describes the use of the probe to label a target protein (e.g., purified PARP or a cell lysate).
-
Preparation:
-
Dilute protein sample to 1 mg/mL in PBS (pH 7.4). Note: Avoid buffers with DTT or
-mercaptoethanol, as they will quench the probe. -
Prepare 10 mM probe stock in DMSO.
-
-
Incubation:
-
Add probe to protein (Final concentration: 10–100
M). -
Incubate at 37°C for 30–60 minutes.
-
-
Quenching:
-
Stop the reaction by adding excess L-Cysteine or DTT (5 mM final).
-
-
Analysis:
-
Analyze via SDS-PAGE or Mass Spectrometry (Intact protein MS or Tryptic digest mapping) to identify the mass shift (+163 Da approx, corresponding to
group addition minus HBr).
-
Safety & Toxicology
-
Hazard Classification: Alkylating agent.[2] Potentially mutagenic and skin sensitizing.
-
Lachrymator:
-haloacetamides can be potent lachrymators (tear gas-like effects). Handle only in a fume hood. -
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Disposal: Quench excess reagent with 10% aqueous ammonia or cysteine solution before disposal into halogenated waste.
References
-
Santa Cruz Biotechnology. 3-[(2-Bromoacetyl)amino]-N-propylbenzamide Product Data. Retrieved from
-
PubChem. 3-Amino-N,N-dipropylbenzamide (Parent Compound) - CID 139800. Retrieved from
-
Huateng Pharma. Organic Building Blocks: 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide. Retrieved from
-
Sigma-Aldrich. 3-Aminobenzamide (PARP Inhibitor) Product Information.[1][3] Retrieved from
